4-Cyano-1-butyne
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-Cyano-1-butyne, such as unsymmetrical 1,4-diamino-2-butynes, has been developed through microwave-assisted Cu(I)-catalyzed cross-A3-coupling/decarboxylative coupling processes. This method provides a series of target products in moderate to good yields with high chemoselectivity, demonstrating the versatility of 4-Cyano-1-butyne derivatives in chemical synthesis (Xu, Feng, & Van der Eycken, 2021).
Molecular Structure Analysis
The molecular structure of 1-butyne, a closely related compound, has been extensively studied, providing insights into the geometric parameters that likely influence the behavior of 4-Cyano-1-butyne as well. These studies utilize techniques such as gas electron diffraction and theoretical ab initio calculations to determine bond lengths and angles, which are crucial for understanding the reactivity and physical properties of these molecules (Bastiansen et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving cyano radicals and alkynes, including 1-butyne, have been thoroughly investigated. These studies provide valuable insights into the reactivity of cyano-containing compounds. For example, reactions of the cyano radical with 1-butyne can lead to various products depending on the reaction conditions, showcasing the diverse reactivity patterns of these molecules (Jamal & Mebel, 2013).
Scientific Research Applications
Photoluminescence and UV Light Emission : 4-Cyano-1-butyne monomers and polymers show potential applications in photoluminescence and UV light emission research. This application is particularly relevant in the field of materials science for developing new luminescent materials (Chen, Chen, Zhou, & He, 2009).
Diamine Oxidase Inhibition : 1,4-Diamino-2-butyne, closely related to 4-Cyano-1-butyne, acts as a mechanism-based inhibitor of diamine oxidase in pea cotyledons. This is significant in biochemistry, particularly in understanding enzyme activity and inhibition (Peč & Frébort, 1992).
Applications in Medicine, Pesticides, Aromatics, and Polymers : 1,4-Dichloro-2-butyne, a compound related to 4-Cyano-1-butyne, finds extensive use in medicine, pesticides, aromatics, and polymer materials, indicating a broad spectrum of industrial applications (Xian et al., 2011).
Astrochemistry : The cyano radical's reaction with hydrocarbons like 1-butyne can form nitrogen and carbon-bearing molecules in the atmospheres of Titan, Pluto, and Triton. This finding is significant in astrochemistry and the study of extraterrestrial atmospheres (Morales, Le Picard, Canosa, & Sims, 2010).
Conformational Studies : The conformation and vibrational spectra of 1-Cyano-3-Butyne, a structurally similar molecule, have been studied across different states (vapour, liquid, solid), revealing insights into molecular structure and stability at various temperatures (Klaeboe et al., 1980).
Catalysis and Chemical Synthesis : Microwave-assisted Cu(I)-catalyzed synthesis demonstrates the formation of unsymmetric 1,4-diamino-2-butynes, a process significant in organic synthesis and chemical engineering (Xu, Feng, & Van der Eycken, 2021).
Molecular Structure Investigation : An electron diffraction study of 1,4-Dichloro-2-butyne, related to 4-Cyano-1-butyne, detailed its molecular structure, revealing important bond distances and angles. This research is crucial in the field of molecular physics and chemistry (Kuchitsu, 1957).
Safety And Hazards
- Toxicity : 4-Cyano-1-butyne is toxic if ingested and can cause harm to the respiratory system.
- Combustibility : It is combustible and should be handled with care.
- Storage : Store in a cool place away from direct sunlight.
Future Directions
Research on 4-Cyano-1-butyne continues to explore its synthetic applications, potential pharmaceutical derivatives, and novel reactions. Investigating its reactivity with various nucleophiles and its role in organic transformations could lead to exciting developments.
properties
IUPAC Name |
pent-4-ynenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWIDHKAIGONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173257 | |
Record name | 4-Cyano-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1-butyne | |
CAS RN |
19596-07-7 | |
Record name | 4-Cyano-1-butyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyano-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-1-butyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.